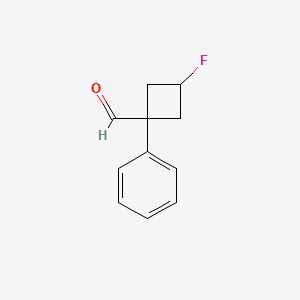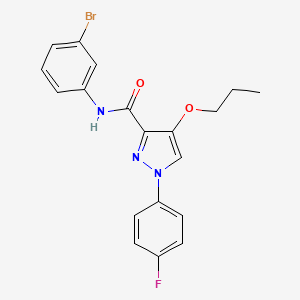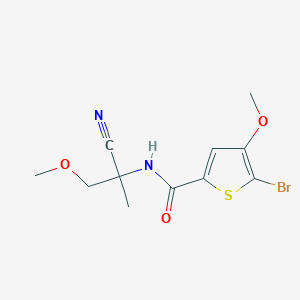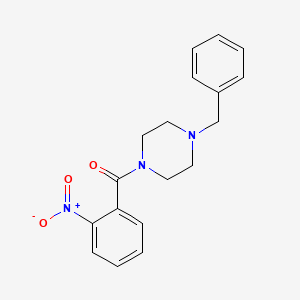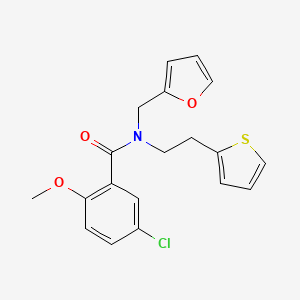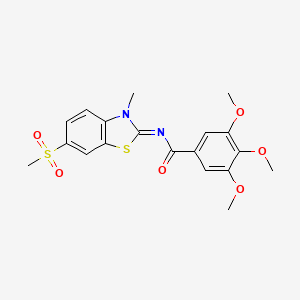
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes . The 3,4,5-trimethoxy- part suggests that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) part indicates the presence of a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) with a sulfur and nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide core would provide a planar structure, while the benzothiazole ring could introduce some three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research on N-substituted benzamide derivatives has shown potential in the development of selective class III electrophysiological agents. These compounds exhibit potency comparable to known agents in in vitro and in vivo models, highlighting their relevance in studying cardiac arrhythmias and offering a basis for developing novel therapeutic agents (Morgan et al., 1990).
Anticancer Applications
Studies on indapamide derivatives, including benzamide compounds, have revealed significant proapoptotic activity against melanoma cell lines. This research suggests that certain benzamide derivatives could serve as a foundation for developing new anticancer medications, specifically targeting melanoma (Yılmaz et al., 2015).
Antimalarial and Potential COVID-19 Applications
Investigations into sulfonamides with antimalarial properties have also considered their potential utility against COVID-19. Computational studies and molecular docking suggest that these compounds could interact effectively with viral proteins, offering a new avenue for drug development against emerging infectious diseases (Fahim & Ismael, 2021).
Antibacterial and Antifungal Studies
Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated enhanced antibacterial and antifungal activities compared to traditional antibiotics. This highlights the potential of benzamide and sulfonamide derivatives in developing new antimicrobial agents (Obasi et al., 2017).
Enzyme Inhibition for Cancer Therapy
Polymethoxylated-pyrazoline benzene sulfonamides, related to the chemical structure , have been explored for their cytotoxic activities and inhibitory effects on carbonic anhydrase enzymes. These compounds exhibit promising results against tumor cell lines, suggesting their potential in cancer therapy (Kucukoglu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBTICMFNSNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
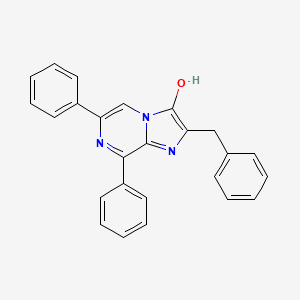
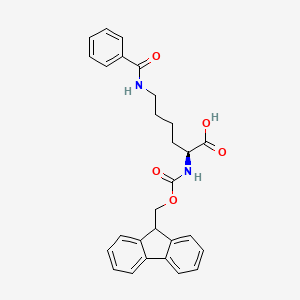
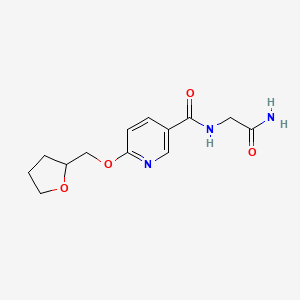
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
